molecular formula C16H13FN2O2S B2704069 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1105242-94-1

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2704069
CAS RN: 1105242-94-1
M. Wt: 316.35
InChI Key: SEBWDUMBHUALSS-UHFFFAOYSA-N
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Description

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the isoxazole family and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide have been extensively studied. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, it has been found to modulate neurotransmitter activity in the brain, leading to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments include its potent pharmacological properties and its ability to selectively target specific enzymes and receptors. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. These include:
1. Further investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and depression.
2. Exploration of its potential use in the treatment of other types of cancer.
3. Investigation of its potential use as an anti-inflammatory and analgesic agent in the treatment of various types of pain.
4. Further research on its mechanism of action and potential side effects.
5. Development of new derivatives of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride and potassium carbonate in dimethyl sulfoxide (DMSO) to obtain 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. This intermediate is then reacted with thiophen-2-ylmethylamine and acetic anhydride to obtain the final product.

Scientific Research Applications

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been investigated for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and depression.

properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-14-6-2-1-5-13(14)15-8-11(19-21-15)9-16(20)18-10-12-4-3-7-22-12/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBWDUMBHUALSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

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